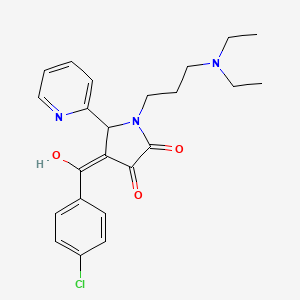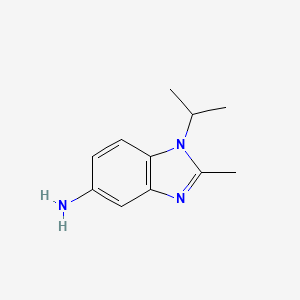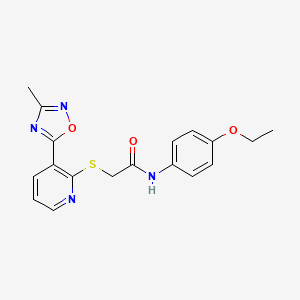![molecular formula C25H20ClN3O B2465897 3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-88-5](/img/structure/B2465897.png)
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core with specific substituents, including a 4-chlorophenyl group, a 2-ethylphenyl group, and a methoxy group at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of a catalyst such as indium chloride (InCl3) under microwave irradiation can yield quinoline derivatives . Another approach involves the use of a reduction and silver-mediated Appel reaction followed by sequential C–Br bond cleavage and double selective rearrangement .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the overall yield and quality of the final product.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic esters.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, specific solvents, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-4-carboxylic esters, while substitution reactions can introduce various functional groups, leading to a diverse array of quinoline derivatives.
科学的研究の応用
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
作用機序
The mechanism of action of 3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives and quinoline-based molecules. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties. The presence of the 4-chlorophenyl, 2-ethylphenyl, and methoxy groups can influence its reactivity, binding affinity, and overall activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-16-6-4-5-7-23(16)29-25-20-14-19(30-2)12-13-22(20)27-15-21(25)24(28-29)17-8-10-18(26)11-9-17/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOUSLYQNCQTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2465815.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2465816.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide](/img/structure/B2465819.png)
![N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide](/img/structure/B2465821.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2465827.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2465829.png)
![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2465833.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)
![1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2465836.png)
